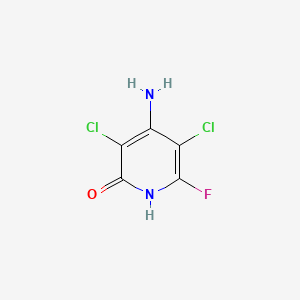

4-Amino-3,5-dichloro-6-fluoro-2-pyridone

描述

Significance of Halogenated Pyridone Scaffolds in Chemical Biology

Halogenated pyridone scaffolds are important structural motifs in the field of chemical biology and drug discovery. The inclusion of halogen atoms, such as fluorine and chlorine, can significantly influence a molecule's physicochemical properties. nih.gov For instance, fluorine, with its high electronegativity, can act as a good hydrogen bond acceptor. nih.gov The substitution of a hydrogen atom with fluorine has a minimal steric effect due to their similar van der Waals radii, which can be advantageous in designing molecules that interact with specific biological receptors. nih.gov

Chlorine, being larger than fluorine, also plays a crucial role. nih.gov When attached to aromatic or heteroaromatic rings, a nonreactive chlorine atom can significantly impact the biological activity of a compound. nih.gov Halogenated compounds, in general, are explored for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The ability of pyridones to act as both hydrogen bond acceptors and donors, and to serve as bioisosteres for other chemical groups, further enhances their utility in medicinal chemistry. nih.gov

Overview of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone in Academic Research

This compound is a synthetic organic compound with potential biological activities that make it a point of interest for researchers. ontosight.ai Its structure, featuring amino, dichloro, and fluoro functional groups on a pyridone ring, gives it specific physical, chemical, and biological properties. ontosight.ai

The compound is recognized as a key intermediate in the synthesis of the herbicide fluroxypyr (B1673483). patsnap.com Research has focused on its preparation processes, aiming to improve yield and reduce costs for industrial production. patsnap.comgoogle.comgoogle.com It is also identified as an environmental transformation product of fluroxypyr and fluroxypyr-meptyl. nih.gov

The biological activity of this compound is attributed to its potential to interact with various biomolecules like enzymes and proteins. ontosight.ai This interaction could lead to antimicrobial action by inhibiting essential enzymes or disrupting cellular processes in microorganisms. ontosight.ai Furthermore, its structure suggests it could be a lead compound in the development of pesticides. ontosight.ai In the pharmaceutical realm, it serves as a building block for synthesizing drugs that could target a range of human diseases. ontosight.ai

Below is a table summarizing the key identifiers and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one |

| CAS Number | 94133-62-7 |

| Molecular Formula | C5H3Cl2FN2O |

| Molecular Weight | 196.99 g/mol |

| Density (Predicted) | 1.69±0.1 g/cm³ |

| Boiling Point (Predicted) | 134.7±40.0 °C |

Data sourced from PubChem and ChemBK. nih.govchembk.com

Historical Development and Evolution of Related Pyridine (B92270) and Pyridone Chemistry

The history of pyridine chemistry dates back to the late 1840s when physician/chemist Thomas Anderson first isolated pyridine by heating animal bones. acs.org He named it from the Greek word "pyr," meaning fire. acs.org The structure of pyridine, which is related to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated about two decades later by Wilhelm Körner and James Dewar. acs.orgwikipedia.org

Early syntheses of pyridine derivatives were often cumbersome and low-yielding. acs.org A significant advancement came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.orgatamanchemicals.com This method typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.org A later breakthrough was the Chichibabin pyridine synthesis, reported in 1924, which remains a basis for several industrial routes today. wikipedia.orgatamanchemicals.com

The development of pyridone chemistry is intertwined with the broader advancements in pyridine chemistry. Pyridinones are a class of six-membered heterocyclic scaffolds that have been recognized as privileged structures in drug discovery. nih.govfrontiersin.org Their ability to serve as hydrogen bond donors and acceptors, coupled with their potential as bioisosteres for other common chemical motifs, has made them attractive targets for synthesis and biological evaluation. nih.gov The synthesis of pyridinone derivatives has been achieved through various methods, including the modification of pre-existing pyridine rings or through cyclic condensation reactions. frontiersin.org

Structure

3D Structure

属性

IUPAC Name |

4-amino-3,5-dichloro-6-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMASQTVFRLSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240673 | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94133-62-7 | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-6-fluoro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DICHLORO-6-FLUORO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ77HH93E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Established Synthetic Pathways for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone

The synthesis of this compound is a well-documented process, primarily proceeding through the transformation of a highly fluorinated pyridine (B92270) precursor.

Precursor Synthesis and Intermediate Transformations

The primary route to this compound involves a two-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine (B155018). patsnap.comgoogle.com

The initial step is an amination reaction where 3,5-dichloro-2,4,6-trifluoropyridine is treated with ammonia (B1221849) gas in a solvent such as N-methyl-2-pyrrolidone (NMP). patsnap.com This selective amination occurs at the 4-position of the pyridine ring to yield the intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884). patsnap.comgoogle.com The reaction conditions for this step are typically maintained at a low temperature, for instance, between 0-5°C. google.com

The subsequent step involves a selective hydroxylation of the intermediate. 4-amino-3,5-dichloro-2,6-difluoropyridine is reacted with an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH), under reflux conditions. patsnap.comgoogle.com This results in the substitution of one of the fluorine atoms at the 2- or 6-position with a hydroxyl group, which exists in equilibrium with its pyridone tautomer. The reaction with KOH leads to the formation of the potassium salt, potassium 4-amino-3,5-dichloro-6-fluoro-2-oxo-2H-pyridin-1-ide. patsnap.comsielc.com

| Precursor/Intermediate | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3,5-dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | Starting material for amination. |

| 4-amino-3,5-dichloro-2,6-difluoropyridine | C₅H₂Cl₂F₂N₂ | Product of amination and precursor for hydroxylation. patsnap.comgoogle.com |

| Potassium 4-amino-3,5-dichloro-6-fluoro-2-oxo-2H-pyridin-1-ide | C₅H₂Cl₂FKN₂O | The potassium salt of the final product, formed after hydroxylation. patsnap.comsielc.com |

One-Pot Synthesis Approaches

While one-pot syntheses for various pyridone derivatives have been reported, demonstrating efficiency and cost-effectiveness, specific one-pot methodologies for the direct synthesis of this compound are not extensively detailed in the reviewed literature. nih.govacs.org The established pathway remains a stepwise process involving the isolation of intermediates.

Catalytic Methods in Pyridone Synthesis

The synthesis of the pyridone core can be achieved through various catalytic methods, although their specific application to produce this compound is not explicitly described. General catalytic strategies for pyridone synthesis often employ transition metals. For instance, copper-catalyzed reactions have been utilized for the synthesis of 2-(1H)-pyridones from acetaldehydes and nitrogen donors. acs.org Iron salts have been shown to catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. nih.gov Furthermore, cobalt-catalyzed annulation reactions provide a route to pyridinones from acrylamides and vinylene carbonate. organic-chemistry.org These catalytic approaches highlight diverse strategies for constructing the pyridone ring system.

Synthesis of Labeled Analogues and Isotopologues of this compound

The synthesis of isotopically labeled analogues of this compound is not prominently featured in the available scientific literature. While methods for the fluorine-18 (B77423) labeling of other pyridine derivatives have been developed for applications such as PET imaging, specific protocols for the radiosynthesis of [¹⁸F]-4-Amino-3,5-dichloro-6-fluoro-2-pyridone have not been detailed. researchgate.net

Derivatization Strategies for this compound

The chemical structure of this compound, with its reactive amino and pyridone functional groups, allows for various derivatization strategies. ontosight.ai

Functional Group Modifications

A key derivatization strategy involves the alkylation of the pyridone oxygen. The potassium salt of this compound serves as a key intermediate for such modifications. patsnap.comgoogle.com For example, it can be reacted with ethyl chloroacetate (B1199739) in a condensation reaction to produce 4-amino-3,5-dichloro-6-fluoro-2-oxyethyl acetate (B1210297) pyridine. patsnap.comgoogle.com This reaction demonstrates a common pathway for modifying the pyridone moiety to introduce different functional groups, which is essential for creating a library of compounds for further research and application.

| Reactant | Reagent | Product | Type of Modification |

|---|---|---|---|

| Potassium 4-amino-3,5-dichloro-6-fluoro-2-oxo-2H-pyridin-1-ide | Ethyl chloroacetate | 4-amino-3,5-dichloro-6-fluoro-2-oxyethyl acetate pyridine | O-alkylation of the pyridone. patsnap.comgoogle.com |

Regioselective Synthesis of Substituted Derivatives

While specific literature detailing a broad range of regioselective substitutions on this compound is limited, the principles can be inferred from studies on similar 4-amino-2-pyridone chemotypes. Research in this area often focuses on late-stage functionalization, where a core molecule is selectively modified to create a library of derivatives. For the 4-amino-2-pyridone scaffold, electrochemical methods and multicomponent reactions have been explored to decorate the core in a site-selective manner.

The primary site for substitution on this compound is the oxygen atom of the pyridone, leading to O-alkylation products. This reaction is a key step in the synthesis of herbicides like fluroxypyr (B1673483). The synthesis of 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine, a derivative, proceeds via the potassium salt of the parent pyridone (4-amino-3,5-dichloro-6-fluoropyridin-2-ol, potassium salt), which is then reacted with ethyl chloroacetate. patsnap.comontosight.aigoogle.comgoogle.com This nucleophilic substitution occurs selectively on the oxygen atom.

The table below outlines a key regioselective substitution reaction to form a specific derivative.

Table 1: Regioselective O-Alkylation of this compound

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|

Further functionalization of the pyridine ring or the amino group would require careful selection of reagents and reaction conditions to control the regioselectivity, overcoming the directing effects of the existing substituents.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into industrial chemical manufacturing to reduce environmental impact, improve safety, and lower costs. In the context of this compound synthesis, which is a precursor to widely used herbicides, optimizing the process to be more environmentally benign is of significant importance.

Key green aspects of this industrial process include:

Byproduct Recycling: The amination step produces ammonium (B1175870) fluoride (B91410) (NH₄F) as a byproduct. In a subsequent step, this is reacted with unreacted potassium hydroxide (KOH) from the hydroxylation stage. This reaction regenerates ammonia, which can be recovered and reused in the initial amination step. google.com

These process improvements align with core green chemistry principles by designing for efficiency and waste prevention. The table below summarizes the green chemistry approaches implemented in the synthesis of a key derivative.

Table 2: Green Chemistry Approaches in the Synthesis Process

| Process Step | Traditional Method | Green Improvement | Green Chemistry Principle | Reference |

|---|---|---|---|---|

| Amination | Ammonia is used as a reagent. | Byproduct NH₄F is reacted with waste KOH to regenerate ammonia for reuse. | Waste Valorization, Atom Economy | google.com |

| Hydroxylation / Condensation | Mother liquor containing product is discarded or treated as waste. | Residual product in the mother liquor is recovered via extraction and used in the next step. | Waste Prevention, Maximizing Yield | google.comgoogle.com |

These strategies demonstrate a practical application of green chemistry in the large-scale production of agrochemical intermediates, leading to a more sustainable manufacturing process.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Reactivity Profiles of the 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Core

The reactivity of the this compound core is dictated by the interplay of its various functional groups. The pyridone tautomer is generally the more stable form. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom significantly decreases the electron density of the pyridine (B92270) ring, making it highly susceptible to nucleophilic attack. Conversely, the amino group at the 4-position is a strong electron-donating group, which can influence the regioselectivity of electrophilic substitutions, although such reactions are generally disfavored on this electron-deficient ring.

Nucleophilic Substitution Reactions

The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the three halogen substituents and the pyridone carbonyl group. The positions most susceptible to attack are those ortho and para to the ring nitrogen. In this molecule, the C-6 position, bearing a fluorine atom, and the C-3 and C-5 positions, bearing chlorine atoms, are all potential sites for substitution.

Given that fluoride (B91410) is often a better leaving group than chloride in SNAr reactions on heteroaromatic rings, the C-6 position is a likely primary site for nucleophilic attack. The relative reactivity of the C-3 and C-5 chloro substituents would be similar, though potentially influenced by steric factors imposed by the attacking nucleophile.

Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Potential Product(s) | Reaction Conditions (Hypothetical) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Amino-3,5-dichloro-6-methoxy-2-pyridone | Methanol, elevated temperature |

| Amine | Piperidine | 4-Amino-3,5-dichloro-6-(piperidin-1-yl)-2-pyridone | Heat, with or without a base |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Amino-3,5-dichloro-6-(phenylthio)-2-pyridone | Polar aprotic solvent (e.g., DMF) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-Amino-3,5-dichloro-6-hydroxy-2-pyridone | Aqueous base, heat |

It is also important to consider the nucleophilicity of the exocyclic amino group and the pyridone nitrogen. A patent describing the synthesis of Fluroxypyr (B1673483) indicates that the potassium salt of this compound can be alkylated, demonstrating the nucleophilic character of the deprotonated pyridone nitrogen. This suggests that under basic conditions, N-alkylation or N-acylation could compete with substitution on the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the this compound ring is expected to be challenging. The strong deactivating effect of the three halogen atoms and the pyridone carbonyl group makes the ring electron-poor and thus resistant to attack by electrophiles. The activating, ortho-, para-directing amino group at the C-4 position would direct any potential electrophilic attack to the C-3 and C-5 positions. However, these positions are already substituted with chlorine atoms. Therefore, typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are unlikely to proceed under standard conditions. If forced, substitution might occur at the expense of one of the existing chloro substituents, though this is generally not a facile process.

Rearrangement Reactions

There is no specific information in the reviewed literature concerning rearrangement reactions of this compound. While rearrangements of substituted pyridines are known, they often require specific functionalities or reaction conditions that may not be applicable to this molecule. For instance, rearrangements involving N-acylated intermediates have been observed in other 4-aminopyridine (B3432731) systems, but the electronic nature of this heavily halogenated pyridone might favor other reaction pathways.

Mechanistic Studies of Synthetic Transformations Involving this compound

While specific mechanistic studies for this compound are not available, the general mechanisms for reactions on related structures can be extrapolated.

Reaction Pathway Elucidation

The most probable reaction pathway for transformations at the pyridone ring is the SNAr mechanism. This pathway typically involves two steps:

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom and the carbonyl oxygen, which provides significant stabilization.

Leaving Group Departure: The leaving group (fluoride or chloride) is expelled, and the aromaticity of the ring is restored.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, leaving group, and reaction conditions.

For reactions involving the pyridone nitrogen, such as the alkylation mentioned in the synthesis of Fluroxypyr, the pathway would involve deprotonation of the N-H bond by a base to form a pyridonate anion. This anion then acts as a nucleophile in a subsequent SN2 reaction with an electrophile.

Transition State Analysis

Detailed transition state analysis for reactions of this compound would require computational chemistry studies. Such analyses for SNAr reactions on other pyridine systems have been performed. These studies often focus on the energetics of the transition state for the formation of the Meisenheimer complex.

For this specific molecule, a transition state analysis would likely reveal a relatively low activation energy for nucleophilic attack at the C-6 position due to the excellent leaving group ability of fluoride and the strong activation provided by the ring substituents. The geometry of the transition state would involve the nucleophile approaching the plane of the pyridine ring, leading to a tetrahedral-like geometry at the carbon being attacked in the Meisenheimer intermediate. Computational models could also predict the relative activation barriers for attack at the C-3/C-5 positions versus the C-6 position, thus providing a theoretical basis for the regioselectivity of nucleophilic substitution.

Advanced Analytical Techniques in Characterization of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) offer complementary information regarding the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural assignment of organic molecules, including complex heterocyclic systems like substituted pyridones. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netnih.gov For this compound, NMR helps confirm the substitution pattern on the pyridone ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations and Notes |

| ¹H | 5.0 - 7.0 (br s, 2H, -NH₂) | Chemical shift is variable; may exchange with D₂O. |

| ¹H | 10.0 - 12.0 (br s, 1H, N-H) | Broad signal, chemical shift dependent on solvent and concentration. |

| ¹³C | ~155-160 (C=O) | C2 carbon, deshielded by carbonyl oxygen. |

| ¹³C | ~100-110 (C-Cl) | C3 and C5 carbons, shielded by chlorine atoms. |

| ¹³C | ~140-150 (C-N) | C4 carbon, influenced by the amino group. |

| ¹³C | ~145-155 (d, ¹JCF) (C-F) | C6 carbon, shows a large coupling constant with fluorine. |

| ¹⁹F | Variable | Expected to be a singlet. |

Note: This table presents predicted values based on typical chemical shifts for substituted pyridone systems. Actual experimental values may vary.

Mass Spectrometry for Structural Elucidation of Transformation Products

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating the structure of its transformation products. nih.gov The compound itself is a known environmental transformation product of the herbicide Fluroxypyr (B1673483). nih.govherts.ac.uk High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum provides crucial structural information. libretexts.org For this compound, common fragmentation pathways would involve the loss of substituents and cleavage of the pyridone ring. libretexts.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum, helping to identify fragments that contain chlorine atoms.

Table 2: Expected Mass Fragments of this compound

| Fragment Ion | Proposed Structure / Neutral Loss | m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 196 |

| [M-Cl]⁺ | Loss of a chlorine atom | 161 |

| [M-CO]⁺ | Loss of carbon monoxide | 168 |

| [M-HCl]⁺ | Loss of hydrogen chloride | 160 |

| C₄H₃ClFN₂O⁺ | Loss of CCl | 149 |

Note: The m/z values correspond to the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. researchgate.net For this compound, these techniques can confirm the presence of key structural features. asianpubs.org

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and pyridone groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the pyridone ring (around 1650-1680 cm⁻¹), and C=C/C=N ring stretching vibrations (1400-1600 cm⁻¹). cdnsciencepub.comresearchgate.net The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1200 cm⁻¹). elixirpublishers.comnih.gov Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations of the pyridone ring. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Method |

| N-H Stretch (Amino & Pyridone) | 3200 - 3500 | IR, Raman |

| C=O Stretch | 1650 - 1680 | IR, Raman (strong in IR) |

| C=C and C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-F Stretch | 1000 - 1200 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purity determination of non-volatile compounds like this compound. Reverse-phase (RP) HPLC is particularly well-suited for this purpose. sielc.com A typical method involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com

Method development focuses on optimizing the mobile phase composition to achieve good resolution between the main compound and any impurities. Detection is commonly performed using a UV detector, as the pyridone ring contains a chromophore that absorbs UV light. For higher specificity and structural confirmation of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). sielc.com This hyphenated technique is invaluable for identifying unknown transformation products or degradation impurities. nih.gov

Table 4: Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity (from the amino and N-H groups) and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is often employed. The active hydrogens on the amino and pyridone nitrogen can be reacted with a silylating agent (e.g., BSTFA) to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. These derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. hmdb.ca GC-MS allows for the separation of closely related impurities and provides their mass spectra for structural confirmation. researchgate.net This approach is highly effective for assessing the purity of the compound and identifying volatile or semi-volatile byproducts from its synthesis.

X-ray Crystallography of this compound Complexes and Derivatives

While comprehensive X-ray crystallographic data for this compound is not extensively available in the public domain, detailed structural analyses of its close derivatives provide significant insights into the molecular geometry and intermolecular interactions influenced by the substituted pyridine (B92270) core. These studies are crucial for understanding the compound's chemical behavior and potential for forming complexes.

A key example is the crystal structure of 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate , a hydrated salt that reveals the intricate hydrogen-bonding networks possible for such molecules. nih.goviucr.org In this derivative, the 4-amino-3,5-dichloropyridine (B195902) moiety is protonated at the pyridine nitrogen atom. nih.goviucr.org

The asymmetric unit of this salt contains a 4-amino-3,5-dichloropyridinium cation, a 3-hydroxypicolinate anion, and a water molecule. nih.gov The pyridinium (B92312) cation is noted to be essentially planar. nih.gov The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds, including N—H⋯N, O—H⋯O, N—H⋯O, C—H⋯Cl, and C—H⋯O interactions. nih.goviucr.orgresearchgate.net The water molecules play a crucial role in mediating a one-dimensional supramolecular hydrogen-bonded chain within the crystal lattice. researchgate.net

Detailed crystallographic data for 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate has been determined, offering a valuable reference for the structural characteristics of related compounds. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate

| Parameter | Value |

| Empirical formula | C₅H₅Cl₂N₂⁺·C₆H₄NO₃⁻·H₂O |

| Formula weight | 320.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.4267 (19) |

| b (Å) | 14.084 (3) |

| c (Å) | 10.900 (2) |

| β (°) | 91.953 (8) |

| Volume (ų) | 1292.9 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.645 |

| Absorption coefficient (mm⁻¹) | 0.52 |

| F(000) | 656 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections collected | 45801 |

| Independent reflections | 3296 |

| R_int | 0.038 |

| Final R indices [I > 2σ(I)] | R₁ = 0.033 |

| wR(F²) (all data) | 0.091 |

Data sourced from Ashokan et al. (2023). researchgate.net

Furthermore, the crystal structure of 4-Amino-3,5-dichloropyridine itself has been elucidated, showing how the absence of the additional functional groups affects the crystal packing. iucr.org In this structure, molecules are linked by strong N—H⋯N hydrogen bonds, forming chains that extend along the b-axis. iucr.org These chains are further interconnected by offset π–π stacking and halogen–π interactions, highlighting the importance of various non-covalent forces in the solid-state assembly of these molecules. iucr.org

The study of metal complexes involving pyridone-based ligands is an active area of research, as the pyridonate anion can coordinate to metal ions in various modes, including as a monodentate or bidentate ligand. iucr.orgrsc.org This versatility allows for the formation of diverse coordination complexes, such as mononuclear, dinuclear, and polymeric structures. rsc.org While specific crystallographic data for metal complexes of this compound are not detailed in the available literature, the established coordination chemistry of simpler pyridones suggests its potential to act as a versatile ligand in the design of new metal-organic compounds. rsc.orgrsc.org

Biological Activities and Pharmacological/agrochemical Investigations of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Antimicrobial Efficacy of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone Derivatives

Although specific studies on the antimicrobial properties of direct derivatives of this compound are not extensively detailed in available literature, the 2-pyridone core structure is a recognized pharmacophore in the development of new antimicrobial agents. Various derivatives of the parent 2-pyridone molecule have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Research into substituted 2-pyridone compounds has demonstrated notable antibacterial action. For instance, a series of novel 3-cyano-2-(1H)-pyridone derivatives were synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. Several of these compounds showed significant efficacy.

One study highlighted that derivatives containing 2-chlorophenyl, 2,4-dichlorophenyl, and 4-fluorophenyl substituents displayed better activity compared to others in the series. Specifically, compounds substituted with 4-fluorophenyl and 2-methoxyphenyl groups at the 4-position of the pyridone ring showed the highest activity levels against the tested bacterial strains.

| Compound Type | Substituent | B. subtilis | S. aureus | E. coli | S. typhi |

| Nitro-substituted cyano-pyridone | 4-Fluoro phenyl | ++ | ++ | ++ | ++ |

| Nitro-substituted cyano-pyridone | 2-Methoxy phenyl | ++ | ++ | ++ | ++ |

| Trifluoromethyl-substituted cyano-pyridone | 2-Chloro phenyl | ++ | ++ | + | ++ |

| Trifluoromethyl-substituted cyano-pyridone | 2,4-Dichloro phenyl | + | ++ | ++ | ++ |

| Trifluoromethyl-substituted cyano-pyridone | 4-Fluoro phenyl | ++ | ++ | ++ | ++ |

| Standard | Ampicillin | 24 | 22 | 17 | 16 |

| Standard | Tetracycline | 18 | 17 | 21 | 22 |

Data represents the diameter of the zone of inhibition in mm, with '+' indicating relative activity. '++' denotes maximum activity among the tested compounds.

The 2-pyridone scaffold is also a component of various compounds investigated for antifungal properties. Studies on pyridazine derivatives, which are structurally related to pyridones, have shown that certain synthesized compounds exhibit good antifungal activities against plant pathogens such as G. zeae, F. oxysporum, and C. mandshurica.

In one study, several 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were tested. The results indicated that specific substitutions on the pyridazine ring led to moderate to good growth inhibition of the fungal strains, with some compounds showing efficacy comparable to the fungicide hymexazol.

| Compound | Substituent | G. zeae | F. oxysporum | C. mandshurica |

| 3h | 4-Fluorobenzyl | 50.3% | 50.9% | 47.8% |

| 7b | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylmethyl | 57.9% | - | - |

| 7c | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylmethyl | 60.5% | 43.1% | 53.4% |

| 3e | 2,4-Dichlorobenzyl | - | 53.2% | 40.6% |

Data represents the percentage of growth inhibition at a concentration of 50 µg/mL.

The exploration of pyridone derivatives has extended to antiviral research. While direct antiviral studies on this compound derivatives are not prominent, related heterocyclic structures have been evaluated. For example, a study on benzenesulphonamide derivatives incorporating an indol-2-one moiety (a bioisostere of the pyridone ring) demonstrated antiviral activity against influenza A and B viruses. These compounds were found to inhibit an early stage of the viral replication cycle, likely virus adsorption or penetration.

Antineoplastic and Antiproliferative Studies

The pyridine (B92270) and pyridone frameworks are central to the design of many compounds with potential anticancer properties. nih.gov A review of pyridine derivatives highlighted that their antiproliferative activity is significantly influenced by the types and positions of functional groups on the pyridine ring. mdpi.com For instance, the presence of -OH and -NH2 groups can enhance biological activity, whereas halogen atoms may decrease it depending on their size and electrophilic capacity. mdpi.com

Research on pyridone structures has identified their potential as antineoplastic agents. One study focusing on 3-hydroxy-4-pyridone and its analogs found that substituting the 3-hydroxyl group with an amino group maintained activity against murine P-388 leukemia. nih.gov Another investigation into halogenated pyrrolo[3,2-d]pyrimidines, which are fused heterocyclic systems related to pyridines, identified significant antiproliferative activity against several cancer cell lines, including L1210, CEM, HeLa, and MDA-MB-231. nih.gov The introduction of halogens, particularly iodine, at certain positions enhanced the cytotoxic potency of these compounds. nih.gov

While these studies underscore the potential of the broader pyridone class in cancer research, specific antineoplastic or antiproliferative investigations focused on this compound itself are not widely reported in the examined literature.

Role as a Precursor in Herbicide Development

The most well-documented application of this compound is its critical role as a chemical intermediate in the agrochemical industry. tudublin.ie It is a key building block in the synthesis of the widely used herbicide, fluroxypyr (B1673483).

The manufacturing process involves a multi-step synthesis that often begins with pentachloropyridine. Through a sequence of reactions including fluorination, ammonation, and hydrolysis, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate (the potassium salt of the title compound) is produced. tudublin.ie This intermediate is then alkylated to form an ester of fluroxypyr, which is the active ingredient in many commercial herbicide formulations. tudublin.iegoogle.comchemicalbook.com

Fluroxypyr, chemically known as [(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, is a selective, post-emergence herbicide. wikipedia.org Its herbicidal efficacy is directly derived from the chemical structure synthesized from its this compound precursor.

Fluroxypyr belongs to the synthetic auxin class of herbicides. wikipedia.org It mimics the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. This disruption of normal growth processes ultimately causes the death of broadleaf weeds. It is effective for controlling economically significant broadleaf weeds and woody brush in various settings, including cereal crops, grasslands, and non-cropland areas. wikipedia.orggoogle.com

Structure-Activity Relationship Studies in Herbicidal Applications

The core structure of 4-amino-2-pyridone has been extensively modified to explore and optimize herbicidal efficacy. These compounds belong to the 6-aryl-2-picolinic acid class of herbicides, which function as synthetic auxins and are noted for their effectiveness against resistant weeds. nih.govbohrium.com Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance herbicidal action.

Research has focused on introducing various substituted groups at the 6-position of the picolinic acid ring to create novel derivatives. nih.gov A significant finding is that replacing a chlorine atom at the 6-position with a phenyl-substituted pyrazolyl group can lead to compounds with potent herbicidal activity. discoveryjournals.orgmdpi.com

Key SAR findings include:

Substituents on the Phenyl Ring: The position of substituents on the aryl ring attached to the pyrazole moiety significantly influences root growth inhibitory activity. Substituents at the 2- and 4-positions of the phenyl ring tend to result in much better inhibitory effects compared to substitutions at the 3-position.

Nature of Substituents: The electronic properties of the substituents are also critical. In studies involving 6-indazolyl-2-picolinic acids, it was found that electron-withdrawing groups on the indazole ring enhanced herbicidal activity, while electron-donating groups like amino and methoxy decreased it. mdpi.com

Comparison with Commercial Herbicides: Many of the synthesized derivatives exhibit superior herbicidal effects compared to established herbicides like picloram. bohrium.commdpi.com For instance, certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds showed greater inhibition of Arabidopsis thaliana root growth than the newer herbicide florpyrauxifen. bohrium.commdpi.comnih.gov Specifically, compound S202, at a low concentration of 0.5 µmol/L, achieved a 78.4% inhibition of A. thaliana root growth, whereas florpyrauxifen only reached 33.8% inhibition. bohrium.commdpi.com

The data below summarizes the post-emergence herbicidal activity of selected 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives against various weed species.

Table 1: Post-Emergence Herbicidal Activity of Selected Derivatives

| Compound | Test Species | Growth Inhibition (%) |

|---|---|---|

| Derivative A | Amaranthus retroflexus | 100% |

| Derivative B | Brassica napus | >80% |

| Derivative C | Abutilon theophrasti | Good Inhibitory Effect |

| Derivative D | Echinochloa crusgalli | Good Inhibitory Effect |

These studies demonstrate that targeted modifications to the 4-amino-2-pyridone scaffold can yield potent herbicides. Ten compounds from one study achieved 100% inhibition of Amaranthus retroflexus L growth, and 28 compounds showed over 80% inhibition of Brassica napus root growth at a concentration of 250 µM. nih.govbohrium.com These results underscore the potential of these derivatives as lead structures for discovering novel synthetic auxin herbicides. nih.govnih.govbohrium.com

Other Biological Activities and Mechanistic Hypotheses

Beyond their established role in agriculture, pyridone derivatives are recognized for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties, making them privileged structures in medicinal chemistry. researchgate.netnih.gov The 4-amino-2-pyridone chemotype, in particular, has been investigated for therapeutic applications. unipd.it

The 4-amino-2-pyridone scaffold has been identified as a novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). unipd.itmercer.edu PCSK9 is a key enzyme in regulating cholesterol levels. researchgate.net In functional assays using HepG2 cells, a derivative from this class was found to completely block the secretion of the PCSK9 enzyme at a concentration of 5 μM. unipd.it

This inhibitory action is significant because statins, a common class of cholesterol-lowering drugs, can induce the overexpression of PCSK9, leading to statin resistance. unipd.it A 4-amino-2-pyridone derivative was shown to act cooperatively with simvastatin, abrogating the statin-induced increase in PCSK9 and enhancing the upregulation of the LDL receptor. unipd.it

Furthermore, related pyridinone structures have been investigated as inhibitors of other enzymes. For example, certain pyridinone–thiohydantoin derivatives have shown inhibitory activity against mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in some cancers. nih.gov Other studies have explored pyridazinone derivatives, a related heterocyclic scaffold, as inhibitors of Fatty Acid Binding Protein 4 (FABP4), which is a target for metabolic diseases and cancer. nih.gov

The herbicidal mechanism of 4-amino-picolinic acid derivatives involves mimicking the plant hormone auxin. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the auxin receptor, specifically the auxin-signaling F-box protein 5 (AFB5). nih.gov This interaction initiates a signaling cascade that leads to uncontrolled growth and eventual death of susceptible plants. The binding intensity of some novel derivatives to AFB5 was found to be greater than that of the established herbicide picloram. nih.gov

In the context of other biological activities, the 4-amino-2-pyridone chemotype appears to inhibit PCSK9 by affecting its gene transcription rather than through direct enzymatic inhibition. unipd.it The proposed mechanism involves the inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. unipd.it SREBP2 and HNF1α are key transcription factors that regulate the expression of the PCSK9 gene. By inhibiting this pathway, the compound reduces the production of the PCSK9 enzyme. unipd.it

Environmental Fate, Metabolism, and Ecotoxicology of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Environmental Degradation Pathways

The environmental persistence of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is primarily influenced by microbial activity in soil and water, as abiotic degradation pathways like hydrolysis and photolysis are less significant.

Specific data on the hydrolysis of this compound is not extensively documented in available literature. However, information on its parent compound, fluroxypyr (B1673483), provides context. Fluroxypyr acid is stable to hydrolysis in acidic conditions (pH 5) but undergoes hydrolysis in neutral and alkaline solutions. epa.gov At 25°C, the hydrolysis half-life of fluroxypyr is reported to be 14.9 days at pH 7.4 and 12.7 days at pH 9.0, indicating that hydrolysis is accelerated by alkaline conditions. researchgate.net

Direct photolysis, or degradation by sunlight, is not considered a primary dissipation pathway for this compound in the environment. Its parent compound, fluroxypyr, is generally stable to photolysis in water. epa.gov One study identified half-lives for direct photolysis of fluroxypyr in buffer solutions of 7.14 days (pH 7.4) and 5.34 days (pH 9.0). researchgate.net The presence of photosensitizers like hydrogen peroxide or riboflavin (B1680620) can significantly accelerate the photolysis of fluroxypyr. researchgate.net In typical aquatic environments, fluroxypyr and its pyridinol metabolites are expected to dissipate by the end of a growing season. acs.org

The most significant degradation pathway for this compound is microbial metabolism. researchgate.netnih.gov This compound is an intermediate in the degradation of fluroxypyr. While fluroxypyr itself has a moderate persistence in soil, with reported half-lives ranging from 28 to 78 days, its metabolite this compound is degraded much more rapidly. researchgate.netnih.gov Laboratory studies have shown that this pyridinol metabolite has an average half-life of approximately 10 ± 5 days in soil. researchgate.netnih.gov

The rate of microbial degradation is heavily influenced by environmental conditions, with soil water content being identified as a critical factor modulating the activity of microorganisms. nih.gov No degradation of the parent compound fluroxypyr was observed in sterilized soil samples, confirming that the process is microbially mediated. researchgate.net

Identification and Characterization of Transformation Products and Metabolites

The degradation of fluroxypyr in soil follows a branched pathway, leading to two major metabolites. researchgate.net

This compound (Fluroxypyr-pyridinol, F-P): This is a major metabolite, with studies estimating that a mean of 48.6% of the parent fluroxypyr is converted to this compound. researchgate.netnih.gov As noted, F-P is non-persistent and degrades rapidly. researchgate.netnih.gov

4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (Fluroxypyr-methoxypyridine, F-MP): This is the other significant metabolite, accounting for approximately 8.0% of the initial fluroxypyr application. researchgate.netnih.gov

A crucial distinction in the environmental fate of these metabolites is their differing persistence. While this compound degrades quickly, the methoxypyridine metabolite (F-MP) is significantly more persistent and is not readily degraded, leading to its slow accumulation in soil following fluroxypyr application. researchgate.netnih.gov Further degradation products of this compound are not well-characterized in the literature, likely due to its rapid breakdown.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a chemical determine its potential to remain in an area and move into other environmental compartments like groundwater.

Persistence: As established by microbial degradation studies, this compound is non-persistent in soil environments. researchgate.netnih.gov Its relatively short half-life prevents significant long-term accumulation.

| Compound | Environment | Half-life (DT₅₀) | Reference |

| Fluroxypyr | Soil | 28 - 78 days | researchgate.netnih.gov |

| This compound | Soil | 10 ± 5 days | researchgate.netnih.gov |

| 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine | Soil | Persistent (Significant degradation not observed) | researchgate.netnih.gov |

Mobility: Despite its rapid degradation, this compound is considered to have the potential for mobility in soil. publications.gc.ca Regulatory assessments note that the breakdown products of fluroxypyr are expected to be mobile and have some potential to leach into groundwater. publications.gc.ca Detections of this metabolite in groundwater beneath treated railway tracks confirm its ability to move through the soil profile before it is fully degraded. researchgate.netnih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of mobility, increases along the metabolic pathway from fluroxypyr to its metabolites, indicating that this compound is more mobile than the more persistent F-MP metabolite. researchgate.net

Bioremediation Strategies Related to Fluroxypyr Degradation and Its Metabolites

Given that microbial activity is the primary driver of degradation for both fluroxypyr and its pyridinol metabolite, bioremediation strategies focus on enhancing the conditions favorable for the relevant soil microorganisms. This approach is often referred to as biostimulation.

Computational Chemistry and Theoretical Studies on 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Quantum Chemical Calculations on Molecular Structure and Properties

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analysis of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone's electronic structure involves examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of chemical behavior. samipubco.comechemcom.com

HOMO: The HOMO is typically associated with the molecule's ability to donate electrons. In this compound, the electron-donating amino (-NH2) group and the inherent electron density of the pyridone ring would significantly contribute to the HOMO. Its energy level indicates the ionization potential.

LUMO: The LUMO is associated with the ability to accept electrons. The electron-withdrawing effects of the two chlorine atoms, the highly electronegative fluorine atom, and the carbonyl group (C=O) of the pyridone ring would lower the energy of the LUMO, indicating its susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. scispace.com

The distribution of electron density can be visualized through electrostatic potential maps, which would show electron-rich regions (negative potential) around the amino group and the carbonyl oxygen, and electron-poor regions (positive potential) influenced by the halogen atoms. Natural Bond Orbital (NBO) analysis can further quantify charge distribution and reveal hyperconjugative interactions that contribute to molecular stability. beilstein-journals.org

| Property | Expected Value / Locus | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates electron-donating capability, primarily localized on the amino group and pyridone ring. |

| LUMO Energy | Relatively Low | Indicates electron-accepting capability, influenced by halogens and the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and electronic transition energies. |

| Dipole Moment | Non-zero | Reflects the asymmetric distribution of charge due to various functional groups. |

| Electrostatic Potential | Negative potential near N and O atoms; Positive potential near H and halogen atoms. | Predicts sites for non-covalent interactions and electrophilic/nucleophilic attack. |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. While the pyridone ring itself is largely planar, the orientation of the amino group's hydrogen atoms can vary. Computational studies can map the potential energy surface related to the rotation of the C-N bond of the amino group to identify the most stable conformer. mdpi.com

Due to the presence of adjacent chlorine and fluorine atoms, steric hindrance and electrostatic interactions (e.g., potential intramolecular hydrogen bonding or repulsion) would play a significant role in determining the preferred conformation. beilstein-journals.orgnih.gov Halogenated compounds, in particular, can exhibit complex intramolecular interactions that influence their shape and stability. beilstein-journals.orgresearchgate.net Studies on similar fluorinated amino acids have shown that the presence of fluorine can significantly affect conformational stability. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For this compound, docking could be used to explore its potential as an inhibitor of various enzymes, given that the broader pyridone class is known for diverse biological activities. ontosight.ai

The structural features of the compound are well-suited for forming specific interactions within a protein's binding site:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ring nitrogen can act as hydrogen bond acceptors. These are key interactions for many kinase inhibitors. mdpi.com

Halogen Bonding: The chlorine atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, which is increasingly recognized as important in ligand-protein binding. acs.org

Hydrophobic Interactions: The dichlorinated aromatic ring provides a surface for hydrophobic and van der Waals interactions.

Molecular dynamics (MD) simulations can complement docking studies by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. nih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Residue |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Carbonyl backbone |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Pyridone Ring Nitrogen (-NH-) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine |

| Chlorine Atoms (-Cl) | Halogen Bonding, Hydrophobic | Leucine, Isoleucine, Carbonyl backbone |

| Fluorine Atom (-F) | Weak H-bond Acceptor, Dipolar | Glycine, Alanine |

Prediction of Reactivity and Selectivity

The electronic structure calculations from section 7.1.1 form the basis for predicting the molecule's chemical reactivity. Reactivity indices derived from DFT, such as Fukui functions or local softness, can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Nucleophilic Attack: The carbon atoms attached to the halogens and the carbonyl carbon are expected to be electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles. DFT studies on similar systems confirm that condensed rings and electron-withdrawing groups can activate specific sites for nucleophilic substitution. mdpi.com

Electrophilic Attack: The pyridone ring, activated by the electron-donating amino group, would be the likely site for electrophilic attack, although this is tempered by the deactivating effect of the halogens. The amino group itself could also be a site of electrophilic attack.

Understanding this selectivity is crucial for predicting potential metabolic pathways, as many metabolic transformations involve nucleophilic or electrophilic reactions. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological activity. nih.gov While specific SAR studies for this compound are not widely published, a hypothetical SAR can be constructed based on its chemical features and studies of related 4-amino-2-pyridone derivatives. unipd.itnih.gov

In an SAR model, each substituent would be considered for its contribution to activity:

4-Amino Group: Likely essential for activity, often acting as a key hydrogen bonding anchor in a protein binding site.

3,5-Dichloro Groups: These bulky, lipophilic groups can enhance binding through hydrophobic interactions and may provide selectivity by fitting into specific pockets. Their electron-withdrawing nature also influences the ring's electronics.

6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, pKa, and binding affinity through specific polar interactions.

2-Pyridone Core: This scaffold provides a rigid framework for orienting the functional groups and participates in crucial hydrogen bonding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of analogues with varying substituents were synthesized and tested. nih.gov These models use molecular descriptors (e.g., logP, molecular weight, electronic parameters) to create a mathematical equation that predicts biological activity.

Future Research Directions and Emerging Applications of 4 Amino 3,5 Dichloro 6 Fluoro 2 Pyridone

Development of Novel and Sustainable Synthetic Methodologies

While 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is primarily known as a metabolite, its potential as a chemical building block necessitates the development of efficient and environmentally benign synthesis methods. Traditional synthetic routes for related heterocyclic compounds often rely on harsh conditions and hazardous reagents. Future research will likely pivot towards greener, more sustainable alternatives that offer high yield, atom economy, and minimal environmental impact.

Emerging strategies in the synthesis of functionalized pyridones provide a roadmap for future work on this specific compound. Key areas of development include:

Catalytic C-H Functionalization: Transition-metal catalysis, particularly with rhodium, has enabled the direct functionalization of C-H bonds in the synthesis of 2-pyridones. nih.gov Adapting this methodology could allow for the efficient construction of the substituted pyridone core or for late-stage modification of the molecule, reducing the need for pre-functionalized starting materials and shortening synthetic sequences.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. Ecofriendly MCRs for synthesizing highly functionalized pyridones have been developed using green solvents like water or ethanol, or under solvent-free conditions. researchgate.net These approaches significantly reduce waste and simplify purification, aligning with the principles of green chemistry.

Palladium-Catalyzed Aerobic Oxidation: Mild, step-economical methods involving palladium-catalyzed aerobic oxidative reactions have been reported for creating highly conjugated 2-pyridones. nih.gov Utilizing oxygen from the air as the terminal oxidant makes this a sustainable approach for synthesizing complex pyridone structures.

Advanced Halogenation Techniques: The synthesis of this heavily halogenated molecule could benefit from modern "green halogenation" techniques. These methods move away from hazardous reagents like elemental chlorine and bromine, instead utilizing safer alternatives such as hydrogen peroxide in combination with ammonium (B1175870) halides. mdpi.com These processes offer comparable yields and regioselectivity to traditional methods but with a significantly improved safety and environmental profile.

A patent related to a precursor of Fluroxypyr (B1673483) highlights a process that increases raw material utilization by recycling byproducts, indicating a move towards more sustainable industrial production. researchgate.net Future research could focus on integrating these principles into a dedicated, scalable, and sustainable synthesis of this compound.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Alternative | Potential Advantages of Sustainable Approach |

|---|---|---|---|

| Ring Formation | Multi-step synthesis with protection/deprotection | One-Pot Multicomponent Reactions (MCRs) | Reduced steps, less waste, higher efficiency |

| Functionalization | Use of pre-functionalized, often hazardous, starting materials | Catalytic C-H Functionalization | Direct use of simple feedstocks, high atom economy |

| Oxidation | Use of stoichiometric, heavy-metal oxidants | Aerobic Oxidation (using air) | Benign oxidant (O2), reduced metal waste |

| Halogenation | Use of elemental halogens (e.g., Cl2, Br2) | Oxidative halogenation with H2O2/halide salts | Improved safety, avoids toxic gaseous reagents |

| Solvent Use | Often relies on volatile organic compounds (VOCs) | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and health hazards |

Exploration of New Biological Activities Beyond Current Scope

The pyridinone scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov This versatility has led to the development of pyridinone-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.gov Given this precedent, this compound represents a promising, yet largely unexplored, starting point for the discovery of new therapeutic agents.

Future research will focus on using this compound as a scaffold to generate libraries of derivatives for screening against novel biological targets. The unique combination of halogen and amino substituents provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Potential therapeutic areas for exploration include:

Oncology: Pyridinone derivatives have been identified as inhibitors of various targets crucial to cancer progression, such as protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs). nih.govnih.gov New analogs could be designed to target these or other emerging cancer-related pathways.

Infectious Diseases: The pyridinone core is present in molecules with activity against bacteria, fungi, and parasites like malaria. nih.gov For instance, derivatives have been investigated as inhibitors of orotate (B1227488) phosphoribosyltransferase (OPRT), an enzyme essential for pyrimidine (B1678525) nucleotide synthesis in pathogens like M. tuberculosis and malarial parasites. nih.govnih.gov

Neuroscience: G-protein-coupled receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs), are validated targets for neurological disorders. Pyridinone derivatives have been developed as negative allosteric modulators of mGluRs, suggesting a potential avenue for developing treatments for central nervous system conditions. nih.govnih.gov

Metabolic Diseases: A novel series of pyridone-based molecules were recently discovered to be potent antagonists of the EP3 receptor, a target for treating type 2 diabetes. scribd.com This opens the door for exploring derivatives of this compound in the context of metabolic disorders.

The strategy would involve synthesizing new analogs and employing high-throughput screening to identify lead compounds for further optimization.

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

|---|---|---|

| Oncology | Protein Tyrosine Kinases, HDAC, MAPK | The pyridinone scaffold is a known hinge-binding motif for many kinases and can be adapted to inhibit various enzymes involved in cancer signaling. nih.govnih.gov |

| Infectious Disease | Orotate Phosphoribosyltransferase (OPRT) | Inhibition of this enzyme is a validated strategy against tuberculosis and malaria; pyridinone cores have shown activity. nih.govnih.gov |

| Neuroscience | Metabotropic Glutamate Receptors (mGluRs) | Pyridinone derivatives have been successfully developed as allosteric modulators for these CNS targets. nih.govnih.gov |

| Cardiovascular Disease | Phosphodiesterase-3 (PDE3) | Established cardiotonic agents like milrinone (B1677136) are based on the pyridinone structure. nih.gov |

| Metabolic Disease | EP3 Receptor | Recent discovery of pyridone-based EP3 antagonists highlights a novel application in type 2 diabetes. scribd.com |

Advanced Materials Science Applications

The unique electronic and structural features of the pyridone ring suggest that this compound could be a valuable building block for advanced functional materials. The field of materials science is continuously seeking novel organic molecules with tunable properties for applications in electronics, sensing, and polymer science. The combination of a polar, hydrogen-bonding capable pyridone ring with electron-withdrawing halogen atoms and an electron-donating amino group provides a rich chemical playground for materials design.

Emerging applications for pyridone-based materials include:

Functional Polymers: Pyridine-containing polymers are being investigated for various uses, including the removal of contaminants from water and as high-temperature materials. nih.gov The target molecule could serve as a functional monomer in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create novel polymers. The high halogen content could impart properties like flame retardancy and high thermal stability.

Optoelectronic Materials: Pyridine (B92270) derivatives are integral to materials used in organic light-emitting devices (OLEDs), organic solar cells, and other optoelectronic applications. researchgate.netmdpi.com The π-conjugated system of the pyridone ring, modified by its substituents, could be exploited to create new organic semiconductors or fluorescent materials with tailored energy levels and photophysical properties.

Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the pyridone ring can act as ligands, coordinating with metal ions to form MOFs. mdpi.comtpsgc-pwgsc.gc.ca These highly porous materials have applications in gas storage, catalysis, and chemical sensing. By using this compound or its derivatives as organic linkers, novel MOFs with specific functionalities, potentially for capturing halogenated compounds or catalyzing reactions, could be constructed.

Chemical Sensors: The pyridine moiety is a common component in fluorescent sensors designed to detect pollutants like heavy metal ions. mdpi.com The electronic properties of the this compound scaffold could be harnessed to develop new chemosensors. Functionalization of the molecule could create specific binding sites, leading to a detectable change in fluorescence or color upon interaction with a target analyte.

Future research in this area will involve synthesizing derivatives and incorporating them into polymeric or supramolecular structures, followed by characterization of their physical, thermal, and electronic properties.

| Application Area | Role of this compound | Key Enabling Properties |

|---|---|---|

| Functional Polymers | Monomer for polymerization | Thermal stability, potential flame retardancy (from halogens), reactive sites for cross-linking. |

| Organic Electronics | Building block for organic semiconductors or emitters | Tunable HOMO/LUMO energy levels, π-conjugated system, potential for charge transport. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Coordination sites (N, O atoms), functionalized pores for selective adsorption or catalysis. mdpi.com |

| Chemical Sensors | Core scaffold for fluorescent or colorimetric probes | Responsive electronic structure, sites for attaching receptor units for specific analytes. mdpi.com |

Integration of Computational and Experimental Approaches in Rational Design

The development of novel molecules based on the this compound scaffold can be significantly accelerated by integrating computational chemistry with experimental synthesis and testing. In silico methods allow for the rational design of new derivatives with desired properties, prioritizing synthetic efforts and reducing the costs associated with trial-and-error approaches. This synergy is particularly valuable in drug discovery and materials science.

Future research will heavily rely on a variety of computational tools:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure of the molecule and its derivatives. researchgate.netmdpi.com These calculations can predict properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity. This information is vital for designing molecules with specific electronic properties for materials applications or for understanding potential binding interactions with biological targets. DFT is also used to study the tautomeric equilibrium between the pyridone and hydroxypyridine forms, which is critical for its chemical behavior. nih.govresearchgate.net

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations can predict how potential derivatives of this compound might bind to the active site of a target protein. researchgate.net Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing insights into the binding affinity and mechanism of action. vapourtec.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for derivatives of the target scaffold, researchers can predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, ensuring that synthetic efforts are focused on molecules with a higher probability of success in later developmental stages.

The typical workflow involves designing a virtual library of derivatives, screening them computationally to predict their properties and activities, synthesizing the most promising candidates, and then experimentally validating the computational predictions. This iterative cycle of design, computation, synthesis, and testing is a powerful paradigm for modern chemical research.

| Computational Method | Application in Rational Design | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis and reactivity prediction. | HOMO/LUMO energies, electrostatic potential, bond strengths, tautomer stability. mdpi.com |

| Molecular Docking | Predicting binding modes of ligands to biological targets. | Binding affinity (scoring functions), orientation in active site, key interactions. researchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of ligand-protein complexes. | Conformational changes, binding free energy, stability of interactions. vapourtec.com |

| QSAR | Modeling the relationship between chemical structure and biological activity. | Predicted biological activity (e.g., IC50) for new compounds. nih.gov |

| ADMET Prediction | In silico screening for drug-like properties. | Solubility, permeability, metabolic stability, potential toxicity. researchgate.net |

Innovations in Environmental Remediation Technologies

As a known environmental transformation product of the herbicide fluroxypyr, this compound (also referred to as fluroxypyr-pyridinol or F-P) is a relevant compound in the context of environmental science. nih.govnih.gov While its parent compound is designed to degrade, the persistence and potential impact of its metabolites are of concern. Future research will explore innovative technologies for the remediation of this and other halogenated organic pollutants, and may even harness the unique chemistry of such molecules for environmental applications.

Key areas for future innovation include:

Enhanced Bioremediation: Studies have shown that fluroxypyr and its pyridinol metabolite are subject to microbial degradation in soil, a process influenced by environmental conditions like moisture and temperature. nih.govnih.gov Future research could focus on identifying and isolating specific microbial strains or consortia with high efficiency for degrading this compound. Bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients to encourage native microbes) strategies could then be developed for contaminated sites.